1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE
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Overview
Description
1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further linked to a 2,2,4-trimethyl-1,2-dihydroquinoline group through an oxygen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE can be synthesized through a multi-step process involving the following key steps:
Formation of 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: This intermediate can be synthesized by the cyclization of aniline derivatives with acetone under acidic conditions.
Etherification Reaction: The 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE is then reacted with phenylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-Phenyl-2-[(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)oxy]ethanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to apoptosis or other cellular effects.
Comparison with Similar Compounds
1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE can be compared with other quinoline derivatives, such as:
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE: A precursor in the synthesis of the target compound, known for its antioxidant properties.
1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-OL: A reduced form of the target compound with potential biological activities.
QUINOLINE N-OXIDES: Oxidized derivatives with distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)23-13-19(22)15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMAUNNDBFXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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